Tetraethyl ethylenediaminetetraacetate chemical structure
Tetraethyl ethylenediaminetetraacetate chemical structure
An In-Depth Technical Guide to Tetraethyl Ethylenediaminetetraacetate: Structure, Properties, and Applications
Executive Summary
Tetraethyl ethylenediaminetetraacetate is the tetra-ester derivative of ethylenediaminetetraacetic acid (EDTA), a foundational chelating agent in science and medicine. By converting the four carboxylic acid groups of EDTA into ethyl esters, the molecule's physicochemical properties are significantly altered, most notably its polarity and solubility. This transformation shifts its utility from a direct, water-soluble metal scavenger to a lipophilic precursor or intermediate. This guide provides a comprehensive technical overview of tetraethyl ethylenediaminetetraacetate, detailing its chemical structure, synthesis, and characterization. It further explores its potential applications in research and drug development, particularly as a lipophilic prodrug to facilitate passage across biological membranes, a critical consideration for enhancing therapeutic efficacy and designing novel delivery systems.
The Foundational EDTA Backbone
The Enduring Significance of EDTA as a Hexadentate Chelating Agent
Ethylenediaminetetraacetic acid (EDTA) is an aminopolycarboxylic acid renowned for its ability to sequester metal ions.[1][2] Its structure features four carboxyl groups and two amine nitrogen atoms, which act as six ligand sites (a hexadentate ligand).[3][4] This arrangement allows EDTA to form exceptionally stable, water-soluble complexes with a wide range of polyvalent metal ions (e.g., Ca²⁺, Fe³⁺, Cu²⁺).[3] This "chelating effect" effectively inactivates metal ions, preventing them from participating in undesirable chemical reactions. Its applications are vast, ranging from an anticoagulant in blood analysis and a stabilizer in pharmaceutical formulations to a treatment for heavy metal poisoning.[1][5][6]
Rationale for Structural Modification: From Carboxylic Acid to Ester
While the ionic nature of EDTA salts is ideal for aqueous applications, it severely restricts their ability to cross lipophilic biological membranes, such as the cell membrane. For applications requiring intracellular delivery of a chelating agent, the high polarity of EDTA is a significant barrier. The esterification of the carboxylic acid groups to form tetraethyl ethylenediaminetetraacetate is a strategic chemical modification designed to overcome this limitation. This conversion neutralizes the negative charges, reduces the molecule's polarity, and thereby increases its lipophilicity, theoretically enhancing its membrane permeability.
Chemical Structure and Identification
Molecular Formula and IUPAC Nomenclature
The core identity of tetraethyl ethylenediaminetetraacetate is defined by its specific atomic arrangement and internationally recognized nomenclature.
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Molecular Formula: C₁₈H₃₂N₂O₈[7]
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IUPAC Name: ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate[7]
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CAS Number: 3626-00-4[7]
Key Functional Groups and Structural Comparison
The defining structural difference between EDTA and its tetraethyl ester lies in the terminal functional groups of the four acetic acid arms. In EDTA, these are acidic carboxyl groups (-COOH), which are typically deprotonated to carboxylates (-COO⁻) at physiological pH. In tetraethyl ethylenediaminetetraacetate, these are replaced by ethyl ester groups (-COOCH₂CH₃). This fundamental change is the primary determinant of the molecule's altered chemical behavior.
Caption: Comparison of EDTA (left) and its tetraethyl ester (right).
Physicochemical Properties
The conversion to an ester derivative imparts distinct physical and chemical properties, which are summarized below.
| Property | Value | Source |
| Molecular Weight | 404.5 g/mol | [7] |
| Molecular Formula | C₁₈H₃₂N₂O₈ | [7] |
| Appearance | Varies (typically an oil or low-melting solid) | Inferred |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc), poorly soluble in water | Inferred |
| Stability | Susceptible to base- and acid-catalyzed hydrolysis to yield EDTA and ethanol | Inferred |
| Boiling Point | Not well-defined, decomposes at high temperatures | Inferred |
Synthesis and Purification
Principle of Synthesis: Fischer Esterification
The most direct and common method for synthesizing tetraethyl ethylenediaminetetraacetate is the Fischer esterification of EDTA. This reaction involves treating EDTA with an excess of ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or gaseous HCl). The excess ethanol serves as both reactant and solvent, driving the equilibrium toward the formation of the tetra-ester product. The acid protonates the carbonyl oxygen of the carboxylic acid groups, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
Experimental Protocol: Synthesis of Tetraethyl Ethylenediaminetetraacetate
Disclaimer: This protocol is a representative procedure based on standard organic chemistry principles. All work should be conducted in a fume hood with appropriate personal protective equipment.
Materials:
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Ethylenediaminetetraacetic acid (EDTA)
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Absolute ethanol (anhydrous)
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Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)
Procedure:
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Reaction Setup: Suspend EDTA (1.0 eq) in a large excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The causality for using excess ethanol is to shift the reaction equilibrium towards the product side, maximizing the yield.
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Catalyst Addition: Carefully add the acid catalyst (e.g., H₂SO₄, 0.1-0.2 eq, or SOCl₂, 4.4 eq) to the suspension at 0 °C. The catalytic acid is essential to protonate the carboxyl groups, thereby activating them for nucleophilic attack by ethanol.
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Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup - Quenching: Cool the mixture to room temperature and slowly pour it over ice. Carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases. This step is critical to remove the acid catalyst and any unreacted acidic species.
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Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x volumes). The increased lipophilicity of the ester product ensures it partitions into the organic layer.
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Workup - Washing: Wash the combined organic layers sequentially with water and brine. The brine wash helps to remove residual water from the organic phase.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: Purify the crude oil/solid by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tetraethyl ethylenediaminetetraacetate.
Caption: Workflow for the synthesis and purification of tetraethyl EDTA.
Structural Elucidation and Analytical Techniques
Confirmation of the successful synthesis and purity of tetraethyl ethylenediaminetetraacetate relies on a combination of standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is the most informative. It should display a characteristic triplet (integration 12H, -O-CH₂-CH₃ ) and a corresponding quartet (integration 8H, -O-CH₂ -CH₃) for the ethyl ester groups. Additionally, two singlets are expected for the methylene protons of the EDTA backbone: one for the ethylene bridge protons (-N-CH₂ -CH₂ -N-) and another for the acetate arm protons (-N-CH₂ -COOEt).
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¹³C NMR: The carbon spectrum will confirm the presence of the ester carbonyl carbon (~170 ppm), the two carbons of the ethyl group (~60 ppm and ~14 ppm), and the carbons of the EDTA backbone.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 405.2.[7]
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial evidence of the functional group transformation. The characteristic broad O-H stretch of the carboxylic acid in EDTA (around 3000 cm⁻¹) will be absent. A strong, sharp C=O stretch for the ester functional group will appear prominently around 1730-1750 cm⁻¹.[7]
Applications in Research and Drug Development
The primary value of tetraethyl ethylenediaminetetraacetate in a research context stems from its altered lipophilicity.
Role as a Lipophilic Prodrug of EDTA
The molecule can be conceptualized as a prodrug of EDTA. A prodrug is an inactive or less active compound that is metabolized (converted) into the active parent drug in vivo. In this case, tetraethyl ethylenediaminetetraacetate, being more lipid-soluble, can potentially cross cell membranes. Once inside the cell, ubiquitous intracellular esterase enzymes would hydrolyze the ester groups, releasing the active, metal-chelating EDTA molecule.
Caption: Proposed prodrug mechanism for intracellular delivery of EDTA.
Applications in Enhancing Cellular Uptake
This prodrug strategy is particularly relevant for conditions where intracellular metal overload is a key pathological feature. Researchers in toxicology and neurodegenerative diseases could use this compound to study the effects of intracellular chelation. Furthermore, in drug delivery, liposomal formulations incorporating tetraethyl EDTA could be designed for targeted release. The transmembrane gradient method using EDTA has already been shown to enhance drug retention and therapeutic effects.[8][9] The tetraethyl ester offers an alternative approach to achieving intracellular concentrations.
Use as an Intermediate in Chemical Synthesis
Beyond its potential as a prodrug, tetraethyl ethylenediaminetetraacetate serves as a valuable synthetic intermediate. The protected carboxyl groups allow for chemical modifications to be performed on other parts of a larger molecule without interference from the acidic protons of EDTA. The ester groups can then be deprotected (hydrolyzed) in a final step to reveal the powerful chelating moiety.
Safety and Handling
Tetraethyl ethylenediaminetetraacetate should be handled with standard laboratory precautions. While specific toxicity data is not widely available, it is prudent to treat it as a potentially hazardous chemical.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[10] All manipulations should be performed in a well-ventilated chemical fume hood.
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Storage: Store in a cool, dry place in a tightly sealed container.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]
Conclusion
Tetraethyl ethylenediaminetetraacetate represents a chemically strategic modification of the ubiquitous chelating agent, EDTA. By masking the polar carboxylic acid groups as ethyl esters, the molecule is transformed into a lipophilic entity. This structural change unlocks new potential applications, primarily as a prodrug for intracellular metal chelation and as a versatile intermediate for complex chemical synthesis. For researchers and drug development professionals, understanding the synthesis, properties, and mechanism of this derivative provides a valuable tool for investigating biological systems where metal ion homeostasis is critical and for designing next-generation therapeutic agents.
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ResearchGate. (2025, August 10). The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient. Retrieved January 28, 2026, from [Link]
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